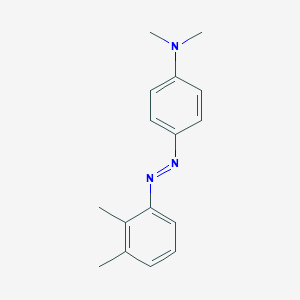
N,N-Dimethyl-p-(2,3-xylylazo)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-p-(2,3-xylylazo)aniline, also known as Sudan IV, is a synthetic dye that is widely used in various industries, including textiles, food, and cosmetics. It is a member of the Sudan dye family, which is characterized by their azo chromophores and high solubility in organic solvents. Sudan IV is a red powder that is soluble in ethanol, acetone, and benzene. In recent years, Sudan IV has gained attention in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-p-(2,3-xylylazo)aniline IV is based on its azo chromophore, which allows it to absorb light in the visible region of the spectrum. The absorption of light causes the dye to undergo a series of photochemical reactions, resulting in the formation of reactive intermediates that can interact with other molecules in the system.
Effets Biochimiques Et Physiologiques
N,N-Dimethyl-p-(2,3-xylylazo)aniline IV has been shown to have a variety of biochemical and physiological effects, depending on the system being studied. In vitro studies have shown that N,N-Dimethyl-p-(2,3-xylylazo)aniline IV can induce oxidative stress and DNA damage in cells, while in vivo studies have shown that N,N-Dimethyl-p-(2,3-xylylazo)aniline IV can cause liver damage and alter lipid metabolism in animals.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Dimethyl-p-(2,3-xylylazo)aniline IV has several advantages as a laboratory reagent, including its high solubility in organic solvents, its stability under various conditions, and its ability to selectively stain lipid droplets. However, N,N-Dimethyl-p-(2,3-xylylazo)aniline IV also has limitations, such as its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on N,N-Dimethyl-p-(2,3-xylylazo)aniline IV, including:
1. Developing safer and more efficient synthesis methods for N,N-Dimethyl-p-(2,3-xylylazo)aniline IV and other N,N-Dimethyl-p-(2,3-xylylazo)aniline dyes.
2. Investigating the potential use of N,N-Dimethyl-p-(2,3-xylylazo)aniline IV in drug delivery and biomedical imaging.
3. Studying the interactions between N,N-Dimethyl-p-(2,3-xylylazo)aniline IV and other molecules in complex systems, such as biological membranes and polymers.
4. Exploring the potential environmental impacts of N,N-Dimethyl-p-(2,3-xylylazo)aniline IV and other N,N-Dimethyl-p-(2,3-xylylazo)aniline dyes, and developing strategies for their safe disposal and remediation.
5. Developing new applications for N,N-Dimethyl-p-(2,3-xylylazo)aniline IV in materials science, such as in the production of solar cells and sensors.
Conclusion:
In conclusion, N,N-Dimethyl-p-(2,3-xylylazo)aniline IV is a versatile synthetic dye that has gained attention in scientific research due to its unique properties and potential applications in various fields. While N,N-Dimethyl-p-(2,3-xylylazo)aniline IV has several advantages as a laboratory reagent, it also has limitations and potential toxicity that must be carefully considered. Future research on N,N-Dimethyl-p-(2,3-xylylazo)aniline IV and other N,N-Dimethyl-p-(2,3-xylylazo)aniline dyes has the potential to lead to new discoveries and innovations in chemistry, biology, and materials science.
Méthodes De Synthèse
N,N-Dimethyl-p-(2,3-xylylazo)aniline IV can be synthesized through the diazotization of p-(2,3-xylylazo)aniline, followed by the coupling reaction with N,N-dimethylaniline. The process involves the use of hazardous chemicals, such as sodium nitrite and hydrochloric acid, and requires careful handling and disposal.
Applications De Recherche Scientifique
N,N-Dimethyl-p-(2,3-xylylazo)aniline IV has been extensively studied for its potential applications in various scientific fields, including chemistry, biology, and materials science. In chemistry, N,N-Dimethyl-p-(2,3-xylylazo)aniline IV is used as a pH indicator and a reagent for detecting the presence of metal ions. In biology, N,N-Dimethyl-p-(2,3-xylylazo)aniline IV is used as a stain for lipid droplets in cells and tissues. In materials science, N,N-Dimethyl-p-(2,3-xylylazo)aniline IV is used as a dye for polymers and fibers.
Propriétés
Numéro CAS |
18997-62-1 |
|---|---|
Nom du produit |
N,N-Dimethyl-p-(2,3-xylylazo)aniline |
Formule moléculaire |
C16H19N3 |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
4-[(2,3-dimethylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19N3/c1-12-6-5-7-16(13(12)2)18-17-14-8-10-15(11-9-14)19(3)4/h5-11H,1-4H3 |
Clé InChI |
MLPYGZQFLVBIBA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N=NC2=CC=C(C=C2)N(C)C)C |
SMILES canonique |
CC1=C(C(=CC=C1)N=NC2=CC=C(C=C2)N(C)C)C |
Synonymes |
N,N-Dimethyl-p-(2,3-xylylazo)aniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




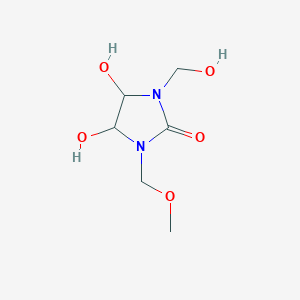
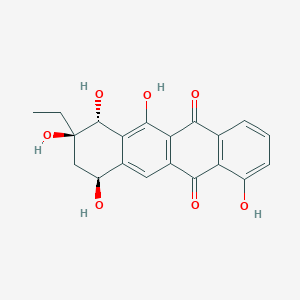
![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)
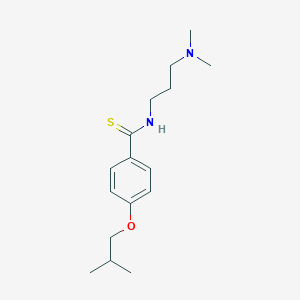

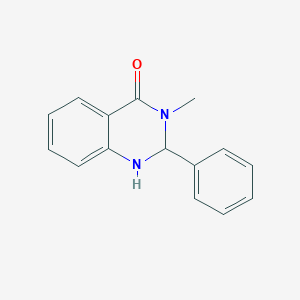
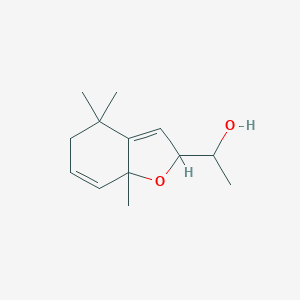

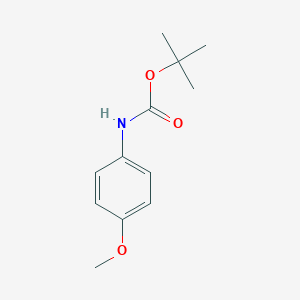

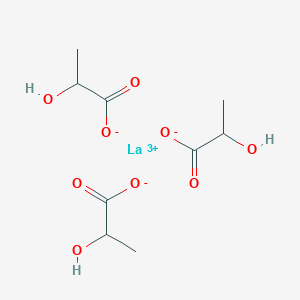
![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B91793.png)
